Myristoylcarnitine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

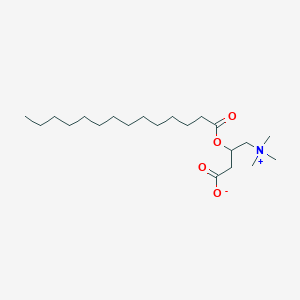

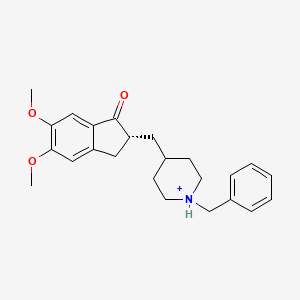

O-tetradecanoylcarnitine is an O-acylcarnitine having tetradecanoyl (myristoyl) as the acyl substituent. It has a role as a metabolite. It is an O-acylcarnitine and a tetradecanoate ester.

Applications De Recherche Scientifique

Diagnostic Marker in Metabolic Disorders

Myristoylcarnitine has been identified as a significant diagnostic marker in lipid metabolism disorders, specifically in Carnitine palmitoyltransferase-II deficiency (CPT-II deficiency). This condition leads to the accumulation of long-chain acylcarnitines, including this compound, in tissues and plasma. A study by Minkler et al. (2005) utilized HPLC with fluorescence detection to quantitate long-chain acylcarnitines, demonstrating their accumulation in CPT-II deficiency patients (Minkler, Kerner, North & Hoppel, 2005).

Cellular Toxicity and Calcium Regulation

This compound exhibits a toxic effect on rat ventricular cardiomyocytes, as shown by Berezhnov et al. (2008). The addition of this compound to these cells increased cytoplasmic calcium concentrations and led to cell death. This effect was independent of extracellular calcium and Ca2+ inhibitors of L-type channels (Berezhnov, Fedotova, Nenov, Kokoz, Zinchenko & Dynnik, 2008).

Metabolic Studies in Type 2 Diabetes

In a study on overweight patients with Type 2 diabetes, Lv et al. (2022) found that this compound levels were positively correlated with the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR). This indicates a potential link between this compound and insulin resistance in diabetic conditions (Lv, Zheng, Zhao, Li & Wang, 2022).

Enzyme Specificity in Energy Metabolism

Cordente et al. (2004) explored the role of this compound in energy metabolism through studying carnitine acetyltransferases (CrAT). They found that a mutation in CrAT showed higher activity toward longer chain acyl-CoAs like myristoyl-CoA, indicating the significance of this compound in metabolic processes (Cordente, López-Viñas, Vázquez, Swiegers, Pretorius, Gómez-Puertas, Hegardt, Asins & Serra, 2004).

Gene Expression in Drug Delivery Systems

Research by Mahato et al. (1998) on lipid/plasmid complexes for gene delivery showed that this compound derivatives could be used in gene expression and biodistribution studies. The study highlights the potential of this compound in developing drug delivery systems (Mahato, Anwer, Tagliaferri, Meaney, Leonard, Wadhwa, Logan, French & Rolland, 1998).

Protein Modification and Cellular Functions

In studies examining protein modifications, myristoylation of proteins, which involves the addition of myristate (a 14-carbon fatty acid), has been linked to important cellular functions. For instance, Martin et al. (2008) used a bio-orthogonal azidomyristate analog to identify and characterize post-translationally myristoylated proteins during apoptosis (Martin, Vilas, Prescher, Rajaiah, Falck, Bertozzi & Berthiaume, 2008).

Propriétés

Numéro CAS |

29874-09-7 |

|---|---|

Formule moléculaire |

C21H41NO4 |

Poids moléculaire |

371.6 g/mol |

Nom IUPAC |

3-tetradecanoyloxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3 |

Clé InChI |

PSHXNVGSVNEJBD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

SMILES canonique |

CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Synonymes |

myristoylcarnitine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1233169.png)

![N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B1233170.png)

![3-(17-hydroxy-10,13-dimethyl-3-oxo-7-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoic acid](/img/structure/B1233175.png)

![3,3-Dimethyl-1,5-dinitro-6-phenoxy-3-azoniabicyclo[3.3.1]non-6-ene](/img/structure/B1233179.png)

![{[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({hydroxy[3-hydroxy-2,2-dimethyl-3-({2-[(2-{[(2E)-2-methylbut-2-enoyl]sulfanyl}ethyl)carbamoyl]ethyl}carbamoyl)propoxy]phosphoryl}oxy)phosphoryl]oxy}methyl)oxolan-3-yl]oxy}phosphonic acid](/img/structure/B1233182.png)